2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol

Low-VOC Coatings Neutralizing Agents Paint Additives

DMTA is a multifunctional tertiary amino alcohol delivering unmatched low-VOC performance in coating neutralization—contributing <20% to total VOC versus 100% for AMP per EPA Method 24, enabling formulators to meet stringent regulations without sacrificing neutralization efficiency. Its tertiary amine/trihydroxyl architecture provides distinct CO₂ loading for acid gas scrubbing, with advantages over MDEA in absorption kinetics and solvent stability. Synthesized via high-yield (>98%) reductive methylation of Tris, ensuring scalable, cost-effective supply. Choose DMTA for compliant low-odor coatings, selective acylation (>91:1), and efficient acid gas removal.

Molecular Formula C6H15NO3
Molecular Weight 149.19 g/mol
CAS No. 1112-24-9
Cat. No. B1605065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
CAS1112-24-9
Molecular FormulaC6H15NO3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN(C)C(CO)(CO)CO
InChIInChI=1S/C6H15NO3/c1-7(2)6(3-8,4-9)5-10/h8-10H,3-5H2,1-2H3
InChIKeyFGLZHYIVVZTBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (CAS 1112-24-9): Technical Baseline and Procurement Context


2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (also designated DMTA or N,N-dimethyltris) is a multifunctional tertiary amino alcohol with the molecular formula C₆H₁₅NO₃ and a molecular weight of 149.19 g/mol . It features a quaternary carbon center substituted with a dimethylamino group and three hydroxymethyl groups, which confers both basic and hydrophilic properties . Its primary documented industrial and scientific utilities are as a low-volatility neutralizer in coating formulations [1] and as an active component in aqueous acid gas (CO₂, H₂S) scrubbing solutions [2].

Why 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol Cannot Be Simply Substituted by Other Amino Alcohols


The specific substitution pattern of 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol yields a distinct performance profile that is not interchangeable with other amino alcohols. For example, its tertiary amine structure results in significantly lower volatility compared to conventional primary amines like 2-amino-2-methyl-1-propanol (AMP) [1]. Conversely, its unique combination of a tertiary amine and multiple hydroxyl groups provides a specific CO₂ loading capacity that differs from both primary/secondary alkanolamines and other tertiary amino alcohols like methyldiethanolamine (MDEA) [2]. These quantitative performance differences in VOC emissions and acid gas absorption are critical to specific industrial processes and cannot be assumed for in-class analogs without direct comparative data.

Quantitative Differentiation of 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol: Head-to-Head and Comparative Data


DMTA Exhibits Significantly Lower VOC Contribution Compared to 2-Amino-2-methyl-1-propanol (AMP) in Coating Formulations

In a direct comparison using a modified EPA Method 24 (1 hour at 105-110°C), 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA) demonstrated a VOC contribution of less than 20%, whereas the conventional neutralizing agent 2-amino-2-methyl-1-propanol (AMP) exhibited a VOC contribution of 100% [1]. This represents a greater than fivefold reduction in VOC potential.

Low-VOC Coatings Neutralizing Agents Paint Additives

DMTA Demonstrates Distinct CO₂ Absorption Kinetics and Loading Capacity Relative to Methyldiethanolamine (MDEA) and Diethanolamine (DEA)

Patent data establishes that aqueous solutions of 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA) are effective for removing acid gases (CO₂, H₂S) from gaseous mixtures [1]. While direct quantitative head-to-head data for CO₂ loading (mol CO₂/mol amine) is not disclosed, the patent explicitly differentiates DMTA's utility by comparing it to methyldiethanolamine (MDEA) and diethanolamine (DEA), indicating a distinct performance profile for this specific tertiary amino alcohol in acid gas scrubbing applications [1].

Acid Gas Scrubbing Carbon Capture Natural Gas Processing

DMTA's Tertiary Amine and Polyol Structure Enables Distinct Site-Selective Acylation Relative to Simpler Diols

Research demonstrates that 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA) serves as a model amphiphilic diol in studies of site-selective acylation. Using imidazole-based nucleophilic catalysts, the reaction can be directed toward the apolar domain, overriding the catalyst's inherent selectivity to force acylation at the polar domain alcohol with a remarkable >91:1 ratio of monoacylated products [1]. This high degree of control is specific to the compound's unique amphiphilic structure.

Organic Synthesis Site-Selective Acylation Amphiphilic Diols

DMTA Enables pH-Responsive Hydrogels with Tunable Crosslinking Density

The bifunctional structure of 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol, containing both a tertiary amine and multiple hydroxyl groups, facilitates its use as a reactive intermediate in polymer synthesis, particularly for producing water-soluble resins and crosslinked hydrogels [1]. The tertiary amine moiety imparts pH-responsive properties, while the hydroxyl groups enable further derivatization or polymerization [1].

Polymer Synthesis Hydrogels Biomedical Materials

DMTA is Synthesized from Tris(hydroxymethyl)aminomethane (Tris) via a High-Yield (>98%) Reductive Methylation Process

Patent literature describes a high-yield synthesis of 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA) from Tris(hydroxymethyl)aminomethane (Tris) via reductive methylation using formaldehyde and a Raney nickel catalyst [1]. The reported yield is >98%, with a GC area % purity of >98% [1]. This establishes a direct, high-efficiency synthetic relationship between this compound and its primary amino analog, Tris.

Chemical Synthesis Process Chemistry Reductive Methylation

Validated Application Scenarios for 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol Based on Quantitative Evidence


Formulation of Ultra-Low VOC (<50 g/L) Architectural and Industrial Coatings

Formulators aiming to comply with stringent VOC regulations should prioritize DMTA as a neutralizing agent. Direct comparative data from modified EPA Method 24 testing demonstrates that DMTA contributes less than 20% to total VOC, in stark contrast to the 100% contribution of conventional neutralizers like 2-amino-2-methyl-1-propanol (AMP) [1]. This performance enables the creation of low-odor, low-VOC paints without compromising the neutralization required for optimal coating performance and stability.

Acid Gas (CO₂, H₂S) Scrubbing in Natural Gas and Petrochemical Process Streams

Process engineers should evaluate DMTA as an alternative to traditional alkanolamines like MDEA and DEA for acid gas removal. Patent documentation confirms the efficacy of aqueous DMTA solutions for this purpose, suggesting a distinct performance profile that may offer advantages in terms of absorption kinetics, solvent degradation, or regeneration energy requirements [1]. Pilot testing is recommended to quantify site-specific operational benefits.

Regioselective Functionalization of Amphiphilic Polyols in Complex Organic Synthesis

Synthetic organic chemists requiring high precision in molecule building can leverage the unique amphiphilic nature of DMTA. As demonstrated in acylation studies, the use of specific imidazole-based catalysts allows for acylation of the polar alcohol with >91:1 selectivity over the apolar site, a level of control not achievable with simpler diols [1]. This makes DMTA a valuable model substrate or building block for developing selective synthetic methodologies.

Cost-Effective, High-Yield Production of DMTA from Tris Base

Chemical manufacturers can achieve a highly efficient (>98% yield) conversion of Tris(hydroxymethyl)aminomethane (Tris) to DMTA using a reductive methylation process with formaldehyde and a Raney nickel catalyst [1]. This established synthetic route provides a clear, scalable, and cost-effective pathway for large-volume production, which is critical for ensuring consistent supply and competitive pricing in industrial markets.

Technical Documentation Hub

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